molecular formula C12H24N2O4 B2863703 tert-butyl N-[1-carbamoyl-3-(propan-2-yloxy)propyl]carbamate CAS No. 1803566-75-7

tert-butyl N-[1-carbamoyl-3-(propan-2-yloxy)propyl]carbamate

Cat. No.: B2863703
CAS No.: 1803566-75-7
M. Wt: 260.334
InChI Key: SYDVJCMDEZOODO-UHFFFAOYSA-N
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Description

tert-butyl N-[1-carbamoyl-3-(propan-2-yloxy)propyl]carbamate is a chemical compound with the molecular formula C12H22N2O3 and a molecular weight of 242.31 g/mol . It features both a carbamate and a carbamoyl functional group, making it a valuable bifunctional intermediate in organic synthesis and medicinal chemistry. The tert-butyl carbamate (Boc) group is a widely used protecting group for amines, enabling sophisticated multi-step synthetic sequences . Compounds with similar structures, particularly those containing the Boc-protected amine moiety, are extensively employed as key building blocks in the synthesis of more complex molecules, including pharmaceuticals and peptidomimetics . The propyl ether chain incorporated into the structure may influence the compound's lipophilicity, a critical parameter in drug design for modulating pharmacokinetic properties. This reagent is intended for use by qualified researchers in the development of novel therapeutic agents and other chemical entities. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-(1-amino-1-oxo-4-propan-2-yloxybutan-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O4/c1-8(2)17-7-6-9(10(13)15)14-11(16)18-12(3,4)5/h8-9H,6-7H2,1-5H3,(H2,13,15)(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYDVJCMDEZOODO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCC(C(=O)N)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3-(Isopropoxy)Propylamine

The isopropoxypropyl backbone is constructed via Williamson ether synthesis. Reacting 3-chloropropyl isopropyl ether with aqueous ammonia under reflux yields 3-(isopropoxy)propylamine. This step typically requires 12–24 hours at 60–80°C, with yields of 70–85%.

Boc Protection of the Primary Amine

The primary amine is protected using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine or 4-dimethylaminopyridine (DMAP). Reaction conditions involve dichloromethane or tetrahydrofuran at 0–25°C for 2–4 hours, achieving >90% conversion.

Introduction of the Carbamoyl Group

The carbamoyl moiety is introduced via nucleophilic acyl substitution. Treating the Boc-protected intermediate with potassium cyanate (KNCO) in aqueous acidic conditions (pH 4–5) at 50°C facilitates this transformation. Alternatively, carbonyldiimidazole (CDI) can activate the carbonyl for subsequent amidation with ammonium chloride.

Key Data:

Step Reagents Conditions Yield
1.1 NH₃, 3-chloropropyl isopropyl ether 80°C, 24 h 78%
1.2 Boc₂O, DMAP 25°C, 3 h 92%
1.3 KNCO, HCl 50°C, 6 h 65%

Reductive Amination Pathway

Synthesis of 3-(Isopropoxy)Propanal

Oxidation of 3-(isopropoxy)propan-1-ol using pyridinium chlorochromate (PCC) in dichloromethane yields the aldehyde intermediate. This step proceeds at 0°C for 2 hours with 80–85% efficiency.

Reductive Amination with Ammonium Acetate

The aldehyde undergoes reductive amination with ammonium acetate in the presence of sodium cyanoborohydride (NaBH₃CN). Methanol or ethanol serves as the solvent, with reaction times of 12–18 hours at 25°C. This step forms the primary amine adjacent to the carbamoyl group.

Boc Protection and Final Purification

The amine is Boc-protected as described in Method 1.2. Final purification via silica gel chromatography (ethyl acetate/hexane, 1:3) isolates the product as a white powder, consistent with its reported physical form.

Advantages:

  • Avoids harsh alkylation conditions.
  • Enables stereochemical control if chiral centers are present.

Solid-Phase Peptide Synthesis (SPPS) Approach

Resin Functionalization

A Wang resin is functionalized with Fmoc-protected β-alanine. After Fmoc deprotection (20% piperidine in DMF), the amine is coupled with Boc-protected serine using O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate (TBTU).

Etherification and Carbamoylation

The serine hydroxyl group is etherified with isopropyl bromide under Mitsunobu conditions (DIAD, PPh₃). The carboxylic acid is then converted to the carbamoyl group via mixed anhydride formation (ClCO₂Et) and subsequent amidation with NH₃.

Cleavage and Isolation

The product is cleaved from the resin using trifluoroacetic acid (TFA) and precipitated in cold diethyl ether. HPLC purification ensures ≥95% purity, as specified in vendor data.

Limitations:

  • Higher cost due to resin and coupling reagents.
  • Scalability challenges for industrial production.

Enzymatic Catalysis

Biocatalytic Amination

Lipase-mediated transesterification introduces the isopropoxy group to a glycerol derivative. Candida antarctica lipase B (CAL-B) in tert-butanol catalyzes this step at 40°C with 70–75% yield.

Chemoenzymatic Carbamoylation

The intermediate amine is carbamoylated using immobilized urease in a phosphate buffer (pH 7.0). This green chemistry approach reduces waste but requires optimization for industrial adoption.

Chemical Reactions Analysis

Carbamate Protection

The tert-butyl carbamate (Boc) group is a widely used protecting group for amines. In the synthesis of structurally related compounds, Boc protection is typically achieved via:

  • Reaction conditions : Treatment of the primary amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine (TEA) or DMAP in solvents like THF or dichloromethane (DCM) .

  • Example : In the synthesis of tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate (M4 ), Boc protection was performed using Boc₂O and TEA, yielding >85% conversion .

Carbamoylation

The carbamoyl group (NH₂CO-) is introduced via coupling reactions:

  • Reagents : Activation of carboxylic acids with carbodiimides (e.g., EDCI) and additives like HOBt to form stable intermediates .

  • Conditions : Reactions are typically conducted in anhydrous DCM or DMF under inert atmospheres (N₂/Ar) .

Boc Deprotection

The Boc group is cleaved under acidic conditions:

  • Reagents : Trifluoroacetic acid (TFA) in DCM or HCl in dioxane .

  • Example : In the synthesis of carfilzomib intermediates, Boc deprotection with TFA yielded free amines in >90% efficiency .

Stability Under Basic Conditions

The carbamoyl group is susceptible to hydrolysis under strongly basic conditions (e.g., NaOH, KOH), forming carboxylic acids or amines depending on the pH .

Peptide Coupling

The deprotected amine can participate in peptide bond formation:

  • Example : EDCI/HOBt-mediated coupling with carboxylic acids to generate amides, as demonstrated in cystobactamid synthesis .

Cross-Coupling Reactions

The propan-2-yloxy chain may undergo alkoxy-directed C–H functionalization in metal-catalyzed reactions (e.g., Pd-mediated cross-couplings) .

Experimental Data and Comparative Analysis

Reaction Step Conditions Yield Reference
Boc ProtectionBoc₂O, TEA, THF, 0°C → RT, 3 h89%
Alkylation (Propan-2-yloxy)Propargyl bromide, NaH, DMF, 0°C → RT72%
Amide CouplingEDCI, HOBt, DCM, N₂, 24 h44%
Boc DeprotectionTFA/DCM (1:1), 2 h>90%

Key Challenges and Optimizations

  • Byproduct Formation : HOBt additives can lead to side reactions; alternatives like Oxyma Pure may improve selectivity .

  • Purification : Silica gel chromatography with gradients of ethyl acetate/methanol is effective for isolating Boc-protected intermediates .

Scientific Research Applications

tert-butyl N-[1-carbamoyl-3-(propan-2-yloxy)propyl]carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: Investigated for its potential as a protective group in peptide synthesis.

    Medicine: Explored for its potential use in drug development, particularly as a prodrug that can release active amines under physiological conditions.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of tert-butyl N-[1-carbamoyl-3-(propan-2-yloxy)propyl]carbamate involves the release of the active amine upon hydrolysis. The carbamate group serves as a protective group that can be cleaved under specific conditions to release the active amine, which can then interact with molecular targets such as enzymes or receptors. The pathways involved in this process include hydrolysis and subsequent interaction with biological macromolecules .

Comparison with Similar Compounds

Key Observations:

Hydrogen-Bonding Capacity: The target compound’s carbamoyl group (-NH-C=O) can act as both a hydrogen-bond donor (N–H) and acceptor (C=O), enabling diverse supramolecular interactions. The isopropyl ether group in the target compound is a weak hydrogen-bond acceptor, reducing its polarity compared to hydroxylated analogs. This may lower its melting point and increase lipid solubility .

Crystallographic Behavior: Hydroxyl-containing carbamates (e.g., CAS 207729-03-1) often exhibit strong directional hydrogen-bonding networks, forming stable crystal lattices. Such patterns are analyzed via graph set theory (e.g., Etter’s rules), where motifs like $ \text{D}(2) $ or $ \text{R}_2^2(8) $ are common . Software like SHELXL () and ORTEP-3 () are critical for modeling such structures.

Synthetic Utility :

  • The bromopyridyl cyclopropane derivative () highlights the use of tert-butyl carbamates in Suzuki-Miyaura coupling reactions. Similarly, the target compound’s isopropyl ether chain could facilitate nucleophilic substitutions or click chemistry, though its carbamoyl group may require protection during such steps .

Physicochemical Properties (Inferred)

Property Target Compound Hydroxyl Analog (e.g., CAS 1330069-67-4) Bromopyridyl Analog ()
Melting Point Moderate (~100–150°C inferred) Higher (>150°C, strong H-bonding) Variable (e.g., 131–133°C)
Solubility Moderate in polar aprotic solvents (e.g., DMF) High in polar protic solvents (e.g., MeOH) Low (hydrophobic cyclopropane)
Stability Boc group stable under basic conditions Hydroxyl may require protection Bromine susceptible to displacement

Biological Activity

tert-butyl N-[1-carbamoyl-3-(propan-2-yloxy)propyl]carbamate is a synthetic organic compound with significant potential in biological research and therapeutic applications. Its unique structural characteristics, including the presence of a tert-butyl group, a carbamate group, and a propan-2-yloxy substituent, contribute to its biological activity. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and relevant research findings.

  • Molecular Formula : C12H24N2O4
  • Molecular Weight : 244.34 g/mol
  • CAS Number : 1803566-75-7

The biological activity of this compound primarily involves the hydrolysis of the carbamate group, which releases an active amine. This active amine can interact with various biological macromolecules, including enzymes and receptors. The compound's mechanism includes:

  • Enzyme Inhibition : It may act as an inhibitor for specific enzymes, thus modulating biochemical pathways.
  • Cell Signaling Modulation : The compound's interaction with cellular pathways can influence signal transduction and gene expression.

Neuroprotective Effects

Recent studies have indicated that similar compounds exhibit neuroprotective properties, particularly against neurodegenerative conditions such as Alzheimer's disease. For instance, related compounds have shown the ability to inhibit amyloid beta peptide aggregation, which is crucial in Alzheimer's pathology.

A study highlighted that a compound structurally related to this compound demonstrated:

  • Moderate protective effects in astrocytes against Aβ 1-42 toxicity , reducing levels of TNF-α and free radicals in cell cultures .
  • In vivo studies showed no significant effect compared to established treatments like galantamine, suggesting further investigation into bioavailability and efficacy is required .

Enzyme Inhibition

The compound may also exhibit dual inhibition properties, acting on both β-secretase and acetylcholinesterase enzymes. This dual action suggests potential in treating cognitive decline associated with Alzheimer's disease by reducing amyloid plaque formation and enhancing cholinergic signaling.

Case Studies and Research Findings

StudyFindings
Study on M4 CompoundDemonstrated moderate protection in astrocytes against Aβ 1-42 toxicity; reduced TNF-α levels but no significant in vivo efficacy compared to galantamine .
Enzyme Inhibition StudySuggested potential for dual inhibition of β-secretase and acetylcholinesterase, relevant for Alzheimer's treatment .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing tert-butyl N-[1-carbamoyl-3-(propan-2-yloxy)propyl]carbamate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via carbamate protection of a primary amine using di-tert-butyl dicarbonate (Boc₂O) under mild conditions. A typical protocol involves reacting the amine precursor (e.g., 1-carbamoyl-3-(propan-2-yloxy)propylamine) with Boc₂O in dichloromethane or tetrahydrofuran (THF) at 0–25°C, using a base like triethylamine (TEA) to neutralize HCl byproducts . Key parameters include:

  • Solvent choice : Polar aprotic solvents (e.g., THF) enhance nucleophilicity.
  • Temperature control : Lower temperatures (0–5°C) minimize side reactions like hydrolysis.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is standard for isolating the product.

Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?

  • Methodological Answer :

  • ¹H NMR : Expect signals for tert-butyl protons (δ 1.2–1.4 ppm, singlet), carbamate NH (δ 5.5–6.0 ppm, broad), and isopropyl ether protons (δ 3.4–4.0 ppm, multiplet). Integration ratios should align with the molecular formula.
  • ¹³C NMR : The tert-butyl carbonyl carbon appears at ~155 ppm, while the carbamoyl carbon resonates at ~160 ppm .
  • IR : Strong absorption bands at ~1700 cm⁻¹ (C=O stretch, carbamate) and ~3300 cm⁻¹ (N–H stretch) confirm functional groups .

Advanced Research Questions

Q. How do steric and electronic effects of the tert-butyl and isopropyl ether groups influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer :

  • Steric hindrance : The tert-butyl group impedes nucleophilic attack at the carbamate carbonyl, favoring protection strategies.
  • Electronic effects : The isopropyl ether’s electron-donating oxygen stabilizes adjacent carbamate groups via resonance, reducing electrophilicity.
  • Experimental validation : Compare reaction rates with analogs (e.g., methyl ether vs. isopropyl ether) under identical conditions (e.g., SN2 with NaCN in DMF) to quantify steric/electronic contributions .

Q. What strategies resolve contradictions in crystallographic data for carbamate derivatives, particularly regarding hydrogen-bonding patterns?

  • Methodological Answer :

  • Software tools : Use SHELX for refinement and Mercury for visualization. For ambiguous H-bonding, analyze Fourier difference maps and validate with geometric criteria (e.g., D–H⋯A angles > 120°, distances < 3.5 Å) .
  • Case study : In tert-butyl carbamate derivatives, bifurcated hydrogen bonds (e.g., N–H⋯O=C and N–H⋯O–ether) often stabilize crystal packing. Discrepancies arise from disorder or thermal motion; apply TLS (translation-libration-screw) refinement in SHELXL to model anisotropic effects .

Q. How does the compound’s stability under acidic or basic conditions impact its utility as a protecting group in peptide synthesis?

  • Methodological Answer :

  • Acid stability : The tert-butyl carbamate is labile under strong acids (e.g., HCl/dioxane, TFA) but stable in mild acidic conditions (pH 3–5).
  • Base sensitivity : Hydrolysis occurs in aqueous NaOH (1M, 50°C), releasing CO₂ and the free amine.
  • Experimental design : Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) and compare with control samples lacking the carbamate group .

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